molecular formula C18H19N3O3S B4534682 5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide

5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide

Cat. No. B4534682
M. Wt: 357.4 g/mol
InChI Key: OJCRBYRUCVBFSI-UHFFFAOYSA-N
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Description

Synthesis AnalysisPyrazole derivatives, including the compound , are synthesized through various methods, involving the reaction of different organic precursors under controlled conditions. For example, Kumara et al. (2018) described the synthesis and characterization of a novel pyrazole derivative, providing insights into the synthesis routes and characterization techniques such as NMR, mass spectra, and X-ray diffraction studies (Kumara et al., 2018). These methods are fundamental in understanding the synthesis of complex organic compounds like "5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide."

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is analyzed through techniques such as X-ray crystallography, which provides detailed information on the compound's geometry, bond lengths, and angles. The study by Kumara et al. highlights the three-dimensional structure confirmed by single-crystal X-ray diffraction studies, offering a glimpse into the compound's molecular architecture (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Characterization

Research efforts have focused on the synthesis and characterization of new derivatives within the pyrazole and pyrimidine classes, demonstrating the interest in exploring the chemical space around structures similar to the queried compound for their potential biological activities. For instance, novel pyrazole derivatives have been synthesized and characterized, with studies detailing their structure through analytical and spectral methods (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014) (Hassan et al., 2014).

Cytotoxic Activity

Several studies have investigated the cytotoxic activities of pyrazole derivatives against various cancer cell lines, underscoring the therapeutic potential of compounds within this class. These efforts are aimed at discovering new anticancer agents with improved efficacy and selectivity (Ashraf S. Hassan et al., 2015) (Hassan et al., 2015).

Anti-inflammatory and Analgesic Agents

Derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, related in structural theme to the queried compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies are indicative of the ongoing interest in developing new pharmaceuticals for managing pain and inflammation (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020) (Abu‐Hashem et al., 2020).

Antioxidant Additives for Lubricating Oils

Research has also extended into the application of thiazole derivatives as antioxidant additives for lubricating oils, demonstrating the versatility of this chemical class in both biomedical and industrial applications (F. Amer et al., 2011) (Amer et al., 2011).

properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-12-7-8-14(25-12)10-19-18(22)15-9-13(20-21-15)11-24-17-6-4-3-5-16(17)23-2/h3-9H,10-11H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCRBYRUCVBFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC(=O)C2=NNC(=C2)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide
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5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide
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5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide
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5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 5
5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 6
5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide

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